

FT-IR Analysis of 2'-Bromoacetanilide: A Comparative Guide

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Compound of Interest

Compound Name: 2'-Bromoacetanilide

Cat. No.: B057096

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **2'-Bromoacetanilide** with its parent compound, acetanilide, and an isomer, 4'-Bromoacetanilide. The data presented herein, including detailed peak analyses and experimental protocols, serves as a valuable resource for the identification and characterization of these compounds in a laboratory setting.

Comparison of FT-IR Spectral Data

The FT-IR spectra of **2'-Bromoacetanilide**, acetanilide, and 4'-Bromoacetanilide reveal characteristic absorption bands corresponding to their respective functional groups. The primary differences in their spectra arise from the presence and position of the bromine substituent on the aromatic ring, which influences the C-H out-of-plane bending and other vibrations. The amide group, common to all three compounds, displays characteristic N-H and C=O stretching vibrations.

Below is a summary of the key FT-IR absorption peaks for each compound.

Functional Group	Vibration Mode	2'-Bromoacetanilide (cm ⁻¹)	Acetanilide (cm ⁻¹)	4'-Bromoacetanilide (cm ⁻¹)	Expected Range (cm ⁻¹)
Amide	N-H Stretch	~3290	~3300	~3295	3500 - 3300
C=O Stretch (Amide I)	~1660	~1665	~1668	1690 - 1630	
N-H Bend (Amide II)	~1530	~1550	~1535	1550 - 1510	
Aromatic Ring	C-H Stretch	~3100-3000	~3100-3000	~3100-3000	3100 - 3000
C=C Stretch	~1590, 1480	~1600, 1490	~1590, 1485	1600 - 1450	
C-H Out-of-Plane Bend	~750	~750 (monosubstituted)	~825 (para-disubstituted)	900 - 675	
Alkyl	C-H Stretch (CH ₃)	~2930	~2960	~2930	2975 - 2850
Halogen	C-Br Stretch	~670	-	~680	700 - 500

Experimental Protocols

FT-IR Spectroscopy using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials:

- Sample (e.g., **2'-Bromoacetanilide**)
- Spectroscopy-grade Potassium Bromide (KBr), dried
- Agate mortar and pestle

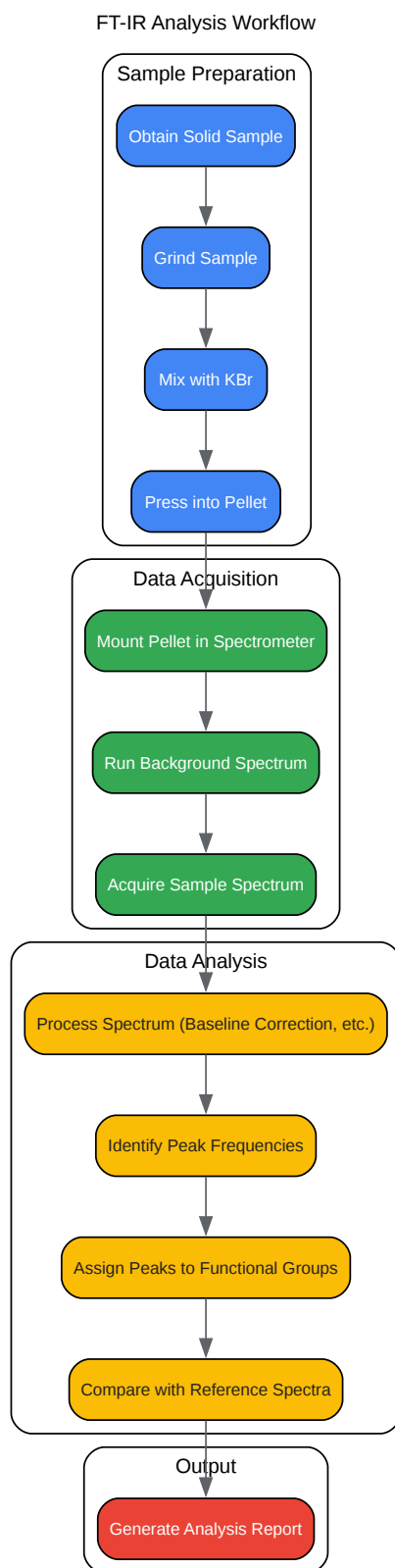
- Pellet press with die set
- FT-IR spectrometer

Procedure:

- **Sample Preparation:** Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
- **Pellet Formation:** Transfer a portion of the mixture into the die of a pellet press.
- **Pressing:** Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet.
- **Analysis:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- **Spectrum Acquisition:** Record the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet should also be recorded for correction.

Workflow and Data Analysis

The following diagram illustrates the logical workflow of an FT-IR analysis experiment, from initial sample handling to final data interpretation.



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Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

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